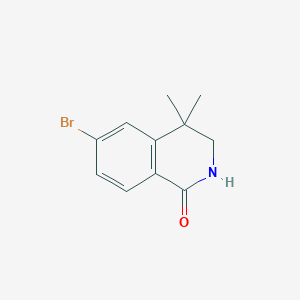

6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Descripción general

Descripción

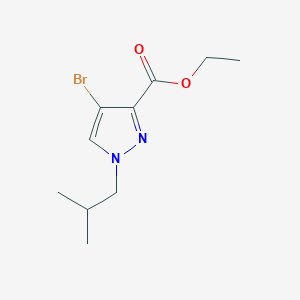

6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, also known as 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1-one, is an organic compound with a molecular formula of C10H11BrN2O. It is a member of the isoquinolinone family and is used in a variety of scientific research applications.

Aplicaciones Científicas De Investigación

Stereochemical Studies

A study by Nagarajan et al. (1978) explored the stereochemistry of related compounds, focusing on the axial disposition of methyl groups to avoid adverse interactions. This research provides insights into molecular configurations and their implications in synthetic pathways, highlighting the importance of stereochemistry in organic synthesis (Nagarajan, Shah, Fuhrer, Puckett, Narasimhamurthy, & Venkatesan, 1978).

Synthetic Methodologies

Mohammadi and Hossini (2011) described a one-pot, three-component synthesis method for quinazolinone derivatives under microwave irradiation and solvent-free conditions. This approach, which involves the compound 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, represents an efficient and environmentally friendly synthetic strategy for constructing complex heterocycles (Mohammadi & Hossini, 2011).

Novel Ligand Synthesis

Hu, Zhang, and Thummel (2003) reported on the Friedländer synthesis of bidentate and tridentate 6-bromoquinoline derivatives. These compounds can be further functionalized to form novel chelating ligands, useful in coordination chemistry for creating complex structures with potential applications in catalysis and material science (Hu, Zhang, & Thummel, 2003).

Photolabile Protecting Groups

Fedoryak and Dore (2002) developed a photolabile protecting group based on brominated hydroxyquinoline, demonstrating its greater efficiency and multiphoton sensitivity compared to traditional caging groups. This advancement is crucial for the controlled release of biological messengers in vivo, paving the way for innovative therapeutic strategies (Fedoryak & Dore, 2002).

Crystal Engineering and Halogen Bonding

Rahman et al. (2002) synthesized and characterized a compound as an efficient lattice inclusion host, showcasing the role of halogen substitution in the development of materials with specific packing motifs. Such research informs the design of molecular solids with tailored properties for applications in crystal engineering and materials science (Rahman, Bishop, Craig, & Scudder, 2002).

Propiedades

IUPAC Name |

6-bromo-4,4-dimethyl-2,3-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-13-10(14)8-4-3-7(12)5-9(8)11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDRZVDTUXFZEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)C2=C1C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2750184.png)

![methyl 2-(8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2750185.png)

![(4-((4-fluorobenzyl)thio)-2-(4-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2750190.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide](/img/structure/B2750193.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2750196.png)

![[5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride](/img/structure/B2750199.png)